molecular formula C12H14N4O2 B14007112 N-(1-Ethoxyethylideneamino)-1H-indazole-3-carboxamide CAS No. 91545-17-4

N-(1-Ethoxyethylideneamino)-1H-indazole-3-carboxamide

Cat. No.: B14007112
CAS No.: 91545-17-4
M. Wt: 246.27 g/mol
InChI Key: MYDWIAFLLFTNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Ethoxyethylideneamino)-1H-indazole-3-carboxamide is a chemical research compound based on the 1H-indazole-3-carboxamide scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" for its versatility in interacting with diverse biological targets . The molecule features an indazole core, a bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring, which is substituted at the 3-position with a carboxamide group that is further functionalized with an ethoxyethylideneamino side chain. This specific side chain is a key structural feature that may influence the compound's physicochemical properties and receptor binding affinity. The 1H-indazole-3-carboxamide core is a structure of significant interest in contemporary drug discovery. This scaffold is a key pharmacophore in several FDA-approved therapeutics and investigational compounds, including the antiemetic drug Granisetron and targeted cancer therapies such as Entrectinib . Research into indazole-3-carboxamide derivatives has revealed a broad spectrum of potential pharmacological activities. For instance, such derivatives have been designed and synthesized as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme involved in DNA repair, with potential applications in cancer therapy and for protecting against diabetes induced by streptozotocin . Furthermore, novel 3,5-disubstituted indazole derivatives have demonstrated promising in vitro antitumor activity by inducing apoptosis and affecting the cell cycle, possibly through inhibition of the Bcl2 family and the p53/MDM2 pathway . The indazole scaffold is also under investigation for its antihypertensive properties, although the specific core is more commonly associated with indole and unsubstituted indazole analogues . This product is intended for research purposes such as method development in forensic and clinical toxicology , given that related indazole-carboxamide structures are monitored as synthetic cannabinoids , and for medicinal chemistry research aimed at developing new therapeutic agents. Researchers can utilize this compound as a building block or reference standard in their investigations. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

91545-17-4

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

ethyl N-(1H-indazole-3-carbonyl)ethanehydrazonate

InChI

InChI=1S/C12H14N4O2/c1-3-18-8(2)13-16-12(17)11-9-6-4-5-7-10(9)14-15-11/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

MYDWIAFLLFTNMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NNC(=O)C1=NNC2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthesis of 1H-indazole-3-carboxamide Intermediate

According to patent US20110172428A1, the synthesis of indazole-3-carboxylic acid derivatives is a crucial precursor step. The typical approach involves:

  • Starting from commercially available indazole or substituted indazole derivatives.
  • Functionalization at the 3-position to introduce a carboxylic acid group, often via halogenation followed by carboxylation or hydrolysis of corresponding nitriles.
  • Conversion of the indazole-3-carboxylic acid to the carboxamide via amidation using appropriate amines under dehydrating conditions or coupling reagents.

Example Reaction Conditions:

Step Reagents/Conditions Outcome
1 Indazole derivative + base + CO2 or halogenation Indazole-3-carboxylic acid
2 Indazole-3-carboxylic acid + amine + coupling agent (e.g., EDC, DCC) 1H-indazole-3-carboxamide

This step is well documented in the patent literature and scientific reports focused on indazole derivatives synthesis.

Introduction of the N-(1-Ethoxyethylideneamino) Group

The key functionalization to obtain this compound involves condensation of the carboxamide nitrogen with an ethoxyethylideneamino moiety.

Typical Method:

  • Condensation Reaction: The carboxamide is reacted with ethoxyacetaldehyde or its equivalent in the presence of a suitable dehydrating agent or under mild acidic/basic catalysis to form the imine linkage (ethylideneamino group).

  • This reaction is a form of Schiff base formation where the amide nitrogen acts as a nucleophile to the aldehyde carbonyl, followed by dehydration to form the imine.

Reaction Scheme:

$$
\text{1H-indazole-3-carboxamide} + \text{Ethoxyacetaldehyde} \rightarrow \text{this compound}
$$

Conditions:

Parameter Typical Values/Conditions
Solvent Ethanol, methanol, or other polar solvents
Temperature Room temperature to mild heating (25–60 °C)
Catalyst Acidic (e.g., acetic acid) or basic catalysts
Reaction time Several hours (2–12 h)
Purification Crystallization or chromatography

Alternative Approaches and Variations

  • Hydrolysis and Amidation: Some methods start from cyano derivatives of indazole, which are hydrolyzed to carboxamides using NaOH and hydrogen peroxide, as reported in related indazole analogues synthesis.

  • Fragment-Based Synthesis: Recent research on 1H-indazole-3-carboxamide derivatives as kinase inhibitors employed fragment-based approaches to optimize substituents, including ethoxyethylideneamino groups, enhancing biological activity and selectivity.

Comparative Data Table of Preparation Parameters

Preparation Step Reagents/Conditions Yield (%) Notes Source
Indazole-3-carboxylic acid formation Indazole + base + CO2 or halogenation + hydrolysis 70–85 High purity intermediate Patent
Amidation to form carboxamide Carboxylic acid + amine + coupling agent (EDC/DCC) 75–90 Efficient amidation step Patent
Condensation with ethoxyacetaldehyde Carboxamide + ethoxyacetaldehyde, acid/base catalyst, ethanol solvent 60–80 Forms N-(1-ethoxyethylideneamino) group Literature

Research Findings and Analytical Data

  • Structural Confirmation: Characterization of the final compound typically involves NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the imine formation and integrity of the indazole carboxamide core.

  • Biological Relevance: The compound's preparation is crucial for studies targeting kinase inhibition, particularly p21-activated kinase 1 (PAK1), where the ethoxyethylideneamino substitution enhances selectivity and potency.

  • Stability Considerations: The imine linkage formed by the ethoxyethylideneamino substituent may be sensitive to hydrolysis; thus, storage under anhydrous conditions is recommended.

Summary and Expert Perspective

The preparation of this compound is a multistep synthetic process starting from indazole derivatives, proceeding through carboxylic acid and carboxamide intermediates, and culminating in the condensation with ethoxyacetaldehyde to introduce the ethoxyethylideneamino group. The methods are well-established in patent literature and supported by recent medicinal chemistry research focused on indazole scaffolds for therapeutic applications.

The key factors influencing successful synthesis include:

  • Efficient formation of the carboxamide intermediate with high purity.
  • Controlled condensation conditions to form the imine without side reactions.
  • Proper purification and characterization to ensure compound integrity.

This compound's preparation methods are foundational for further pharmacological development, especially in kinase inhibitor design.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethoxyethylideneamino)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-(1-Ethoxyethylideneamino)-1H-indazole-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Ethoxyethylideneamino)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Indazole-3-Carboxamide Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences and their implications:

Compound Name Substituent at N1 Substituent at Carboxamide Key Features
N-(1-Ethoxyethylideneamino)-1H-indazole-3-carboxamide Ethoxyethylideneamino - Ethoxy group may increase lipophilicity; imine structure could influence metabolic stability.
ADB-CHMINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) Cyclohexylmethyl Amino-dimethyl-oxobutan High CB1 potency; associated with severe toxicity and fatalities .
AB-CHMINACA (N-(1-carbamoyl-2,2-dimethylpropyl)-1H-indazole-3-carboxamide) - Carbamoyl-dimethylpropyl Moderate solubility in DMF (11 mg/ml); lower receptor affinity than ADB-CHMINACA .
AB-FUBINACA (N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide) 4-fluorophenylmethyl Amino-methyl-oxobutan Fluorine enhances metabolic resistance; linked to prolonged psychoactive effects .

Structural Implications :

  • Lipophilicity: Ethoxyethylideneamino and cyclohexylmethyl groups increase membrane permeability, enhancing brain penetration and potency .
  • Metabolism : Fluorinated (AB-FUBINACA) or branched alkyl groups (ADB-CHMINACA) resist enzymatic degradation compared to ethoxy derivatives .

Pharmacological and Toxicological Profiles

Receptor Affinity and Potency
  • ADB-CHMINACA: Exhibits sub-nanomolar CB1 affinity (EC50 < 1 nM), making it one of the most potent SCs. Linked to seizures, tachycardia, and multiple fatalities .
  • AB-CHMINACA : Lower potency (EC50 ~10 nM) but still associated with acute kidney injury and psychosis .
  • This compound: Predicted intermediate potency due to the ethoxy group’s electron-donating effects, which may reduce receptor binding efficiency compared to amino-oxo substituents .
Health Risks
  • ADB-CHMINACA : Classified as a high-risk NPS by the EMCDDA, with 20+ deaths reported in the EU (2015–2018) .
  • AB-FUBINACA: Known for causing prolonged hallucinations and cardiovascular stress .
  • Ethoxyethylideneamino analog: Limited clinical data, but structural analogs suggest risks of respiratory depression and neurotoxicity .

Legal and Regulatory Status

  • ADB-CHMINACA : Banned under EU Council Decision 2005/387/JHA and U.S. DEA Schedule I .
  • AB-FUBINACA : Similarly controlled in Malaysia and the U.S. .
  • This compound: Likely subject to analog laws in jurisdictions targeting SCs, though specific controls are pending .

Research Findings and Data Gaps

  • Synthetic Challenges: Ethoxyethylideneamino groups may require specialized coupling reagents (e.g., HBTU in DMF), as seen in indole-3-carboxamide synthesis .

Biological Activity

N-(1-Ethoxyethylideneamino)-1H-indazole-3-carboxamide is a derivative of the indazole-3-carboxamide scaffold, which has garnered attention in medicinal chemistry due to its potential as a therapeutic agent. This compound is particularly noted for its biological activities, including anticancer properties and selective inhibition of specific kinases.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of indazole derivatives has revealed that modifications to the indazole core can significantly influence biological activity. For instance, the introduction of hydrophobic groups enhances binding affinity and selectivity towards targets such as p21-activated kinase 1 (PAK1), which is implicated in tumor progression. The compound demonstrated an IC50 value of 9.8 nM against PAK1, indicating potent inhibitory activity and selectivity over a panel of 29 kinases .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound through its ability to inhibit cancer cell migration and invasion. In vitro assays using MDA-MB-231 breast cancer cells showed that this compound significantly downregulated Snail expression, a key factor in epithelial-mesenchymal transition (EMT), without affecting overall tumor growth .

In another study, related indazole derivatives exhibited significant cytotoxic effects against various human cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer). Compound 6o from this series demonstrated an IC50 of 5.15 µM against K562 cells, with a selectivity index indicating lower toxicity towards normal HEK-293 cells (IC50 = 33.2 µM) .

The mechanism by which this compound exerts its effects involves modulation of apoptosis pathways. Specifically, it has been shown to induce apoptosis in K562 cells through the downregulation of Bcl-2 and upregulation of Bax, indicating a shift towards pro-apoptotic signaling . Furthermore, the compound's interaction with the p53/MDM2 pathway suggests its potential role in restoring normal apoptotic processes in cancer cells .

Case Studies

Study Cell Line IC50 Value Mechanism Notes
MDA-MB-231Not specifiedDownregulation of SnailSignificant suppression of migration/invasion
K5625.15 µMApoptosis induction via Bcl-2/Bax modulationSelective for normal cells (HEK-293)
A549Not specifiedNot detailedPart of broader indazole derivative study

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized; however, studies on related compounds indicate favorable properties such as low hERG channel activity, suggesting a reduced risk for cardiac toxicity . The structural modifications that enhance solubility and bioavailability are critical for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-Ethoxyethylideneamino)-1H-indazole-3-carboxamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves sequential protection/deprotection strategies. For example, trityl (Tr) groups are often used to protect indazole NH sites during synthesis. In analogous compounds, reactions are conducted in methanol with triethylamine and trityl chloride, followed by recrystallization for purification . Critical parameters include solvent choice (e.g., THF/MeOH/H2O mixtures), catalyst selection (e.g., Pd/C for nitro group reduction), and stoichiometric control of acylating agents. Yield optimization often requires iterative adjustments to reaction time and temperature.

Q. How are structural and purity validations performed for this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming regiochemistry and functional groups. For example, <sup>1</sup>H NMR can resolve ethoxyethylideneamino protons (δ ~1.2–1.5 ppm for CH3 and δ ~3.5–4.0 ppm for OCH2) and indazole aromatic protons (δ ~7.0–8.5 ppm) . High-resolution mass spectrometry (HRMS) and HPLC with UV detection (e.g., λ = 254 nm) are used for purity assessment. Impurity profiling may involve LC-MS to detect side products from incomplete deprotection .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Anti-proliferative activity is often evaluated via MTT assays using cancer cell lines (e.g., HeLa, MCF-7). For indazole-carboxamide derivatives, IC50 values are determined after 48–72 hours of exposure, with positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) . Dose-response curves (0.1–100 µM) and selectivity indices (cancer vs. normal cells) are critical for prioritizing compounds for advanced studies.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the ethoxyethylideneamino substituent?

  • Methodological Answer : Systematic SAR involves synthesizing analogues with varying alkoxy groups (e.g., methoxy, propoxy) or replacing the ethoxy moiety with heterocycles (e.g., morpholine). For example, replacing ethoxy with morpholine-4-carbonyl in related compounds enhanced solubility and target binding . Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets (e.g., kinases), guiding rational design. Biological assays must compare potency, selectivity, and pharmacokinetic properties (e.g., metabolic stability in liver microsomes).

Q. What strategies resolve contradictions in reported biological activity data for indazole-carboxamide derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of published IC50 values under standardized protocols (e.g., CLSI guidelines) is recommended. For example, discrepancies in anti-proliferative activity of similar compounds were attributed to differences in ATP concentrations in kinase assays . Cross-laboratory validation using reference standards (e.g., EMCDDA-certified samples) improves reproducibility .

Q. How can the chemical stability of This compound be assessed under physiological conditions?

  • Methodological Answer : Stability studies involve incubating the compound in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C. Samples are analyzed via LC-MS at intervals (0, 1, 6, 24 hours) to detect hydrolysis products (e.g., free indazole-3-carboxamide). For storage, lyophilization and storage at −80°C under argon are recommended to prevent degradation .

Q. What advanced analytical techniques are suitable for detecting trace impurities in synthesized batches?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS provides ppm-level sensitivity for impurity identification. For example, residual trityl-protected intermediates in deprotection steps can be quantified using a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (acetonitrile/0.1% formic acid) . Orthogonal methods like <sup>13</sup>C NMR or X-ray crystallography may resolve isomeric impurities.

Q. How can metabolic pathways of this compound be elucidated to inform toxicity studies?

  • Methodological Answer : In vitro metabolism is assessed using human liver microsomes (HLM) or hepatocyte models. Phase I metabolites (e.g., hydroxylation at the ethoxyethylidene group) are identified via LC-HRMS, while Phase II conjugates (e.g., glucuronides) require β-glucuronidase treatment for confirmation. Comparative studies with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) pinpoint enzymes involved in metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.